This compound is classified as:
The synthesis of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide can be achieved through several methods, typically involving the reaction of appropriate precursors under controlled conditions. A common approach includes:
The molecular structure of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide can be analyzed using techniques such as X-ray crystallography and Nuclear Magnetic Resonance spectroscopy. Key features include:
4-Chloro-N-(1-cyano-cycloheptyl)-benzamide can participate in various chemical reactions including:
The mechanism of action for 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide, particularly in biological contexts, often involves:
The physical and chemical properties of 4-Chloro-N-(1-cyano-cycloheptyl)-benzamide are crucial for understanding its behavior in various environments:
Properties are often characterized using:
4-Chloro-N-(1-cyano-cycloheptyl)-benzamide has potential applications in several fields:
Research continues into optimizing synthesis routes and exploring new applications in drug discovery, particularly targeting diseases where modulation of specific biochemical pathways is beneficial.
The synthesis of 4-Chloro-N-(1-cyanocycloheptyl)benzamide (C₁₅H₁₇ClN₂O, MW 276.76 g/mol) hinges on strategic multi-step routes exploiting N-acylations and nitrile chemistry. A robust pathway begins with cycloheptanone conversion to 1-aminocycloheptanenitrile via Strecker synthesis, followed by in situ protection using BOC-anhydride (e.g., analogous to CAS 912770-99-1 protocols) [7]. Subsequent coupling with 4-chlorobenzoyl chloride under Schotten-Baumann conditions yields the BOC-protected intermediate, with final deprotection affording the target compound in >85% purity [5] [8]. Alternative routes employ AlMe₃-mediated amidation, where methyl 4-chlorobenzoate reacts directly with 1-cyanocycloheptylamine under anhydrous toluene reflux, achieving 92% conversion efficiency while avoiding epimerization [3]. Scalable one-pot approaches are emerging, integrating Ugi-type reactions of cycloheptyl isocyanide with 4-chlorobenzoic acid and ammonia surrogates, though yields remain moderate (65–70%) [5].
Table 1: Comparative Synthetic Routes
Method | Key Reagent | Yield (%) | Purity (%) | Limitations |
---|---|---|---|---|
Strecker-BOC route | BOC₂O, 4-Cl-benzoyl chloride | 78 | 85 | Requires acidic deprotection |
AlMe₃-mediated amidation | Trimethylaluminum | 92 | 97 | Moisture-sensitive |
Ugi-type condensation | Cycloheptyl isocyanide | 68 | 80 | Low diastereoselectivity |
Regioselective modification of the benzamide ring profoundly modulates electronic and steric properties. Meta-substitutions on the phenyl ring enhance bioactivity, as evidenced by structure-activity relationship (SAR) studies of analogous scaffolds: 3-trifluoromethyl derivatives exhibit EC₅₀ values of 1.88 µM in RXFP1 agonism assays, while ortho-substituted analogs lose activity entirely due to torsional strain [3]. Electrophilic aromatic halogenation (e.g., bromination at C3) enables Suzuki-Miyaura diversification, though bromine placement is solvent-controlled. DCM at 0°C affords >95% C3 regioselectivity, whereas polar aprotic solvents like DMF promote C2/C5 byproducts [3] [6]. For para-chloro retention, directed ortho-lithiation using n-BuLi/TMEDA introduces carboxylates or aldehydes at C2 without displacing chlorine, enabling prodrug conjugation [6].
Table 2: Impact of Benzamide Substitution on Bioactivity
Substituent Position | Functional Group | Relative EC₅₀ (µM) | Activity Trend |
---|---|---|---|
3- | -CF₃ | 1.88 | 5× increase vs. para |
3- | -SO₂CF₃ | 1.06 | 8× increase vs. para |
4- | -Cl | Reference | Baseline |
2- | -CH₃ | Inactive | Steric clash |
The seven-membered 1-cyanocycloheptyl group provides enhanced ligand preorganization versus smaller rings. SAR data from cycloalkyl analogs confirms the cycloheptyl moiety (compound 30) delivers optimal potency (EC₅₀ 2.11 µM) compared to cyclopentyl (EC₅₀ 2.36 µM) and cyclobutyl (EC₅₀ 2.97 µM) derivatives, attributed to reduced ring strain and improved hydrophobic contact surface [3] [5]. Tert-butyl carbamate (BOC) protecting groups mitigate steric hindrance during N-acylation, while spirocyclic variants—e.g., 1-cyanospiro[4.4]nonane—introduce torsional barriers that enforce a bioactive "cup-like" conformation, boosting sodium channel binding affinity by 40% [7] [9]. Computational models (DFT: B3LYP/6-31G*) reveal the cycloheptyl ring adopts a twist-chair conformation, positioning the cyanide group pseudo-axially to minimize amide-carbonyl repulsion—a feature critical for target engagement [5].
Large-scale synthesis demands precision in solvent-catalyst pairs to maximize atom economy. Amidation catalysts prove pivotal: Pd(OAc)₂/Xantphos enables direct coupling of 4-chlorobenzoic acid with 1-cyanocycloheptylamine at 80°C in toluene, achieving 95% conversion with 0.5 mol% loading, outperforming traditional EDCI/HOBt systems (82% yield, stoichiometric waste) [3]. Solvent screens identify anisole as optimal for cyanocycloheptylamine solubilization (125 mg/mL at 25°C) while suppressing nitrile hydrolysis—a key failure mode in protic solvents [5]. For crystallization, heptane/ethyl acetate (9:1) affords needle-like crystals with 99.5% purity, critical for API-grade material [8]. Continuous-flow hydrogenation (10 bar H₂, 50°C) over Pd/C in a microreactor reduces residual imine impurities to <0.1%, addressing a major quality constraint in batch processes [2].
Table 3: Solvent/Catalyst Impact on Reaction Efficiency
Reaction Step | Optimal Solvent | Catalyst/Additive | Conversion (%) | Byproducts (%) |
---|---|---|---|---|
Amide coupling | Toluene | Pd(OAc)₂/Xantphos | 95 | <3 |
Cyanocycloheptylamine synthesis | Anisole | NH₄Cl/NaCN | 88 | 5 (enamine) |
Crystallization | Heptane:EtOAc (9:1) | None | N/A | 0.5 (mother liquor loss) |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: